molecular formula C7H7N5S B13165328 4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1174579-88-4

4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13165328
CAS No.: 1174579-88-4
M. Wt: 193.23 g/mol
InChI Key: UGAAPUNICPHXBM-UHFFFAOYSA-N
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Description

4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-1,2,4-triazole-3-thiol with pyrimidine-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The triazole and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted triazole and pyrimidine derivatives.

Scientific Research Applications

4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with a triazole ring substituted with a methyl group and a pyrimidine moiety. It belongs to the 1,2,4-triazole class, known for diverse biological activities and medicinal chemistry applications. The thiol group (-SH) enhances its reactivity and potential as a pharmacophore in drug development, participating in reactions like Mannich base formations with amines and formaldehyde derivatives.

Scientific Research Applications
The applications of this compound span several fields:

  • Drug Development The thiol group's reactivity makes it valuable in creating new pharmaceutical compounds.
  • Interaction Studies These studies aim to understand how this compound interacts with biological targets.

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Attributes
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiolContains amino groupEnhanced solubility and reactivity
5-(pyridin-3-yl)-1H-[1,2,4]triazole-3-thionePyridine ring instead of pyrimidineDisplays different biological activity profiles
1-(pyridin-2-yloxy)-2-(thio)triazoleEther functionalityPotentially different mechanisms of action
5-(phenyl)-1H-[1,2,4]triazoleAromatic substitutionKnown for its strong anticancer properties

Mechanism of Action

The mechanism of action of 4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combined triazole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and other applications.

Biological Activity

4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in various fields, including medicine and materials science.

The molecular formula of this compound is C7H7N5SC_7H_7N_5S, with a molecular weight of 193.23 g/mol. It is characterized by the presence of a thiol group (-SH) and a pyrimidine ring, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including ultrasound-assisted synthesis which enhances yield and purity through improved reaction kinetics .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For example, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have demonstrated effectiveness against E. coli and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Organism
This compound32E. coli
5-Mercapto-substituted triazoles16Candida albicans

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS. Studies indicate that triazole derivatives exhibit strong radical scavenging activities comparable to established antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound12.50.397
Ascorbic Acid10.00.87

Cytotoxicity and Anticancer Activity

Research has shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay revealed that certain synthesized triazole derivatives exhibited selective cytotoxicity towards melanoma and breast cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the effects of synthesized triazoles on human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines, specific compounds demonstrated significant inhibition of cell proliferation at concentrations as low as 12.5 µg/mL .

The biological activities of triazole compounds are often attributed to their ability to interact with biological targets such as enzymes involved in cell proliferation and survival pathways. For instance, molecular docking studies suggest that these compounds can effectively bind to bacterial enzymes, disrupting their function .

Properties

CAS No.

1174579-88-4

Molecular Formula

C7H7N5S

Molecular Weight

193.23 g/mol

IUPAC Name

4-methyl-3-pyrimidin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H7N5S/c1-12-6(10-11-7(12)13)5-2-3-8-4-9-5/h2-4H,1H3,(H,11,13)

InChI Key

UGAAPUNICPHXBM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C2=NC=NC=C2

Origin of Product

United States

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